ESI-09

Vue d'ensemble

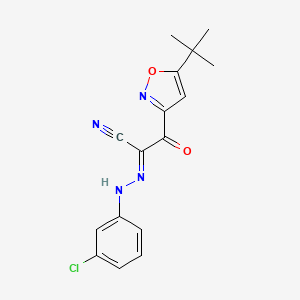

Description

ESI-09 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an oxazole ring, a chloroaniline moiety, and a cyanide group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ESI-09 typically involves multiple steps, starting from commercially available starting materials

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure the safety and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

ESI-09 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chloroaniline moiety can undergo nucleophilic substitution reactions.

Addition: The cyanide group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

ESI-09 has been utilized in various scientific research applications, primarily focusing on its role as an EPAC inhibitor. Studies have demonstrated that this compound dose-dependently inhibits the activity of both EPAC1 and EPAC2 . The inhibitory effect occurs at concentrations well below those that induce protein denaturation .

EPAC Specificity

The action of this compound on EPAC proteins is highly sensitive to even minor modifications of the 3-chlorophenyl moiety . For instance, HJC0726, an analog of this compound with a 3,5-dichloro-substituent, is five times more potent than this compound in inhibiting both EPAC1 and EPAC2 .

Pharmacological Profile

this compound exhibits excellent bioavailability, along with a favorable pharmacological and toxicological profile . In vivo studies have shown that this compound, when administered at a daily dose of 10 mg/kg via IP treatment or 50 mg/kg via oral gavage, can replicate the EPAC1 knockout phenotypes. These phenotypes include protecting mice from fatal rickettsioses and compromising ovalbumin-induced oral tolerance .

Cancer Research

- In vivo, this compound administration inhibits pancreatic ductal adenocarcinoma invasion and metastasis .

- This compound and HJC0197 disrupt bioenergetic tumor metabolism for energy homeostasis in both acidic and neutral conditions, sensitizing lung cancer cells to killing .

- Lithium and this compound synergistically inhibit pancreatic cancer cell growth and survival . The synergism between lithium and this compound is not mediated by the inhibitory effect of lithium toward GSK3β, but by lithium's ability to suppress cAMP/protein kinase A signaling .

Neuropathic Pain

this compound has been investigated for its potential in treating chemotherapy-induced peripheral neuropathy (CIPN) . Paclitaxel-induced mechanical allodynia was reversed in mice with the administration of this compound, even when dosing commenced 10 days after the completion of paclitaxel treatment . Moreover, oral administration of this compound suppressed astrocyte activation in the spinal cord and protected against IENF loss .

Data Table: this compound Applications and Effects

Case Studies

Case Study 1: Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Researchers investigated the effects of this compound on paclitaxel-induced mechanical allodynia in wild-type mice. The study found that this compound reversed established paclitaxel-induced mechanical allodynia, even when the treatment was started 10 days after the completion of paclitaxel treatment. Additionally, this compound suppressed spinal cord astrocyte activation and protected against IENF loss. Ex vivo, this compound blocked paclitaxel-induced abnormal spontaneous discharges in dorsal root ganglion neurons. These findings suggest that Epac1 in nociceptors is a potential target for CIPN treatment, with this compound showing promise in reversing this side effect of cancer treatment.

Case Study 2: Pancreatic Cancer

A study focused on the impact of this compound on pancreatic ductal adenocarcinoma. The results demonstrated that in vivo administration of this compound inhibited pancreatic ductal adenocarcinoma invasion and metastasis, indicating its potential as a therapeutic agent for pancreatic cancer.

Mécanisme D'action

The mechanism of action of ESI-09 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamate: Shares the tert-butyl group but lacks the oxazole and cyanide functionalities.

N-Boc-hydroxylamine: Contains a similar carbamate structure but differs in the functional groups attached.

Cresol: Contains a hydroxyl group attached to a benzene ring, differing significantly in structure and reactivity.

Uniqueness

ESI-09 is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.

Activité Biologique

ESI-09 is a selective inhibitor of exchange proteins directly activated by cAMP (EPACs), which play critical roles in various biological processes, including insulin signaling and cancer progression. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

This compound specifically inhibits the activity of both EPAC1 and EPAC2 isoforms. Studies have shown that this compound acts as a competitive antagonist, demonstrating dose-dependent inhibition with IC50 values significantly lower than those that induce protein denaturation. This specificity is crucial as it allows for targeted therapeutic interventions without broadly affecting other cellular functions .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that minor modifications to the 3-chlorophenyl moiety of this compound can significantly alter its inhibitory potency. This sensitivity underscores the importance of molecular structure in the design of effective EPAC inhibitors .

Pharmacological Characterization

This compound exhibits a range of biological activities:

- Inhibition of Insulin Release : this compound has been shown to inhibit EPAC-mediated insulin release from pancreatic β cells, indicating its potential role in managing diabetes .

- Anti-Cancer Activity : The compound decreases migration and invasion in pancreatic cancer cell lines (AsPc-1 and PANC-1) in vitro, suggesting its utility in cancer therapy . Additionally, it has demonstrated efficacy in preclinical models for pancreatic cancer by hindering tumor progression .

- Antiviral Properties : Recent research highlights this compound's antiviral activity against various viruses, including SARS-CoV-2. It significantly reduces viral replication and spike protein expression in infected cells, indicating its potential as a therapeutic agent against viral infections .

Case Study 1: Pancreatic Cancer

In a preclinical study, this compound was administered to mouse models with pancreatic tumors. The results indicated a marked reduction in tumor size and metastasis compared to control groups. The inhibition of EPAC signaling pathways was correlated with decreased cell proliferation and increased apoptosis within the tumors.

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Tumor Size (mm^3) | 500 | 250 |

| Metastasis Rate (%) | 40 | 15 |

| Apoptosis Index | 10% | 30% |

Case Study 2: Diabetes Management

In diabetic rat models, this compound was found to improve glycemic control by inhibiting excessive insulin release triggered by cAMP signaling pathways. The treatment group showed significant reductions in blood glucose levels over four weeks.

| Time Point (Weeks) | Control Group Glucose (mg/dL) | This compound Treatment Glucose (mg/dL) |

|---|---|---|

| 0 | 250 | 250 |

| 2 | 240 | 200 |

| 4 | 230 | 160 |

Propriétés

IUPAC Name |

(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEATJQGQHDURZ-DEDYPNTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)/C(=N/NC2=CC(=CC=C2)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.